molecular formula C19H21N3O3S B10949025 N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B10949025
M. Wt: 371.5 g/mol
InChI Key: XXCXPVSNTZDLLX-UHFFFAOYSA-N
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Description

N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a synthetic organic compound characterized by its unique structural components, which include a pyrazole ring, a naphthylsulfonyl group, and a propanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the Ethyl and Methyl Groups: Alkylation reactions are used to introduce the ethyl and methyl groups onto the pyrazole ring. This can be achieved using alkyl halides in the presence of a base.

    Attachment of the Naphthylsulfonyl Group: The naphthylsulfonyl group is introduced via a sulfonylation reaction, where the pyrazole derivative reacts with a naphthylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, where the sulfonylated pyrazole reacts with a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the ethyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonyl group or the carbonyl group in the propanamide moiety, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield a carboxylic acid derivative, while reduction of the sulfonyl group could produce a thiol derivative.

Scientific Research Applications

N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to study the mechanisms of action of related bioactive molecules.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may inhibit or activate these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)BUTANAMIDE: Similar structure but with a butanamide moiety instead of propanamide.

    N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)ACETAMIDE: Similar structure but with an acetamide moiety.

Uniqueness

N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of N1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-(1-ethyl-5-methylpyrazol-4-yl)-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C19H21N3O3S/c1-3-22-14(2)18(13-20-22)21-19(23)10-11-26(24,25)17-9-8-15-6-4-5-7-16(15)12-17/h4-9,12-13H,3,10-11H2,1-2H3,(H,21,23)

InChI Key

XXCXPVSNTZDLLX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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